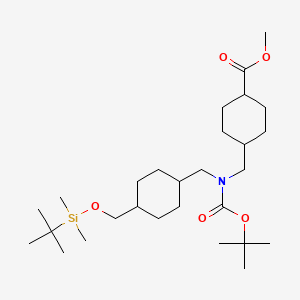![molecular formula C9H5ClN2O3S2 B13859102 4-{[(5-Chloro-2-thienyl)carbonyl]amino}isothiazole-3-carboxylic acid](/img/structure/B13859102.png)
4-{[(5-Chloro-2-thienyl)carbonyl]amino}isothiazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(5-chlorothiophene-2-carbonyl)amino]-1,2-thiazole-3-carboxylic acid is a complex organic compound that features a thiophene ring substituted with a chlorine atom and a carbonyl group, linked to a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-chlorothiophene-2-carbonyl)amino]-1,2-thiazole-3-carboxylic acid typically begins with the preparation of 5-chlorothiophene-2-carbonyl chloride. This intermediate can be synthesized by reacting 5-chlorothiophene with trichloroacetyl chloride under the action of aluminum trichloride, followed by hydrolysis . The resulting 5-chlorothiophene-2-carbonyl chloride is then reacted with 1,2-thiazole-3-carboxylic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, optimized for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
4-[(5-chlorothiophene-2-carbonyl)amino]-1,2-thiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group results in the corresponding alcohol.
Aplicaciones Científicas De Investigación
4-[(5-chlorothiophene-2-carbonyl)amino]-1,2-thiazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials with unique properties, such as conductive polymers.
Mecanismo De Acción
The mechanism of action of 4-[(5-chlorothiophene-2-carbonyl)amino]-1,2-thiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
5-chlorothiophene-2-carbonyl chloride: An intermediate used in the synthesis of the target compound.
2-chlorothiophene: A simpler thiophene derivative with similar reactivity.
1,2-thiazole-3-carboxylic acid: Another building block used in the synthesis of the target compound.
Uniqueness
4-[(5-chlorothiophene-2-carbonyl)amino]-1,2-thiazole-3-carboxylic acid is unique due to its combined thiophene and thiazole rings, which confer specific chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with simpler compounds.
Propiedades
Fórmula molecular |
C9H5ClN2O3S2 |
|---|---|
Peso molecular |
288.7 g/mol |
Nombre IUPAC |
4-[(5-chlorothiophene-2-carbonyl)amino]-1,2-thiazole-3-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O3S2/c10-6-2-1-5(17-6)8(13)11-4-3-16-12-7(4)9(14)15/h1-3H,(H,11,13)(H,14,15) |
Clave InChI |
CAPPJAIHAGHPSV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1)Cl)C(=O)NC2=CSN=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-benzyl-3-[(E)-2-methylbut-2-enoyl]-1,3-oxazolidin-2-one](/img/structure/B13859022.png)
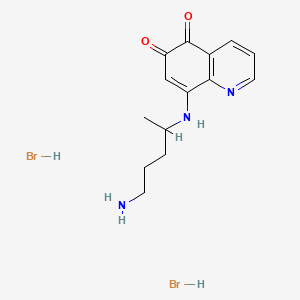
![5-[2-Biotinylamidoethyl]-dithiopropionamido]-3,7-diaza-4,6-diketononanoic Acid Bis-N-sulfosuccinimidyl Ester Disodium Salt](/img/structure/B13859033.png)
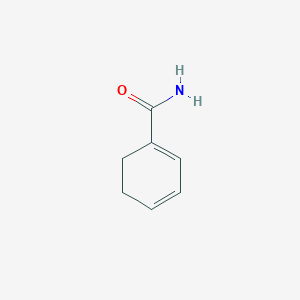
![(2S,3S,5S)-5-Amino-1,6-diphenyl-2-([[thiazol-5-ylmethoxy)carbonyl]amino]hexan-3-yl 2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoate Hydrochloride](/img/structure/B13859049.png)
![(7a,17b)-17-Hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]androst-4-en-3-one](/img/structure/B13859053.png)
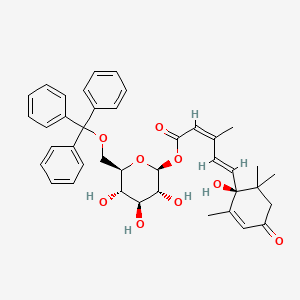
![[4-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride](/img/structure/B13859057.png)
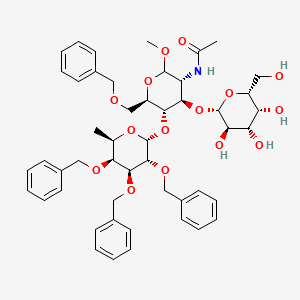
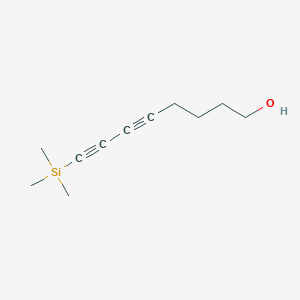
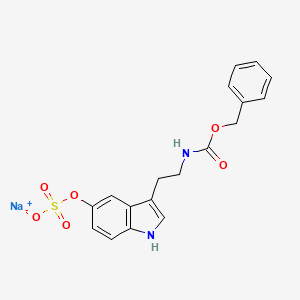
![(+/-)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B13859083.png)
![Sodium 3-(Ethoxycarbonyl)-2',4'-difluoro-[1,1'-biphenyl]-4-yl Sulfate](/img/structure/B13859093.png)
